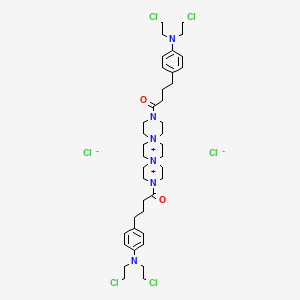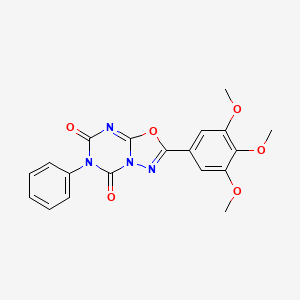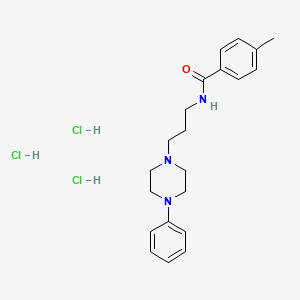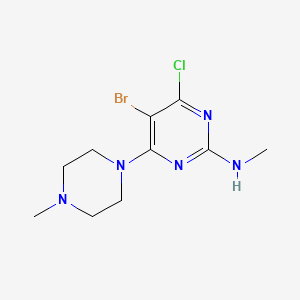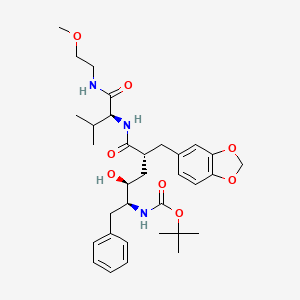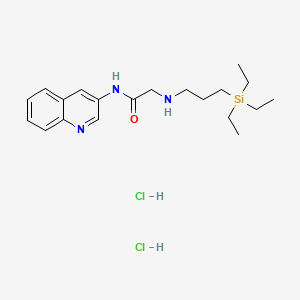
N-Diacetylamino-3-bromophenylsuccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Diacetylamino-3-bromophenylsuccinimide is a synthetic organic compound characterized by the presence of diacetylamino and bromophenyl groups attached to a succinimide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Diacetylamino-3-bromophenylsuccinimide typically involves the reaction of 3-bromophenylsuccinimide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group. The process can be summarized as follows:
Starting Materials: 3-bromophenylsuccinimide and acetic anhydride.
Catalyst: A suitable catalyst such as sulfuric acid or phosphoric acid.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Diacetylamino-3-bromophenylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Diacetylamino-3-bromophenylsuccinimide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Diacetylamino-3-bromophenylsuccinimide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and function. The presence of the bromine atom and diacetylamino group enhances its binding affinity to target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Diacetylamino-3-bromophenylsuccinimide can be compared with other similar compounds, such as:
N-Diacetylamino-3-chlorophenylsuccinimide: Similar structure but with a chlorine atom instead of bromine.
N-Diacetylamino-3-fluorophenylsuccinimide: Contains a fluorine atom, leading to different reactivity and properties.
N-Diacetylamino-3-iodophenylsuccinimide: Iodine substitution results in unique chemical behavior.
Eigenschaften
CAS-Nummer |
93553-59-4 |
|---|---|
Molekularformel |
C14H13BrN2O4 |
Molekulargewicht |
353.17 g/mol |
IUPAC-Name |
N-acetyl-N-[3-(3-bromophenyl)-2,5-dioxopyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C14H13BrN2O4/c1-8(18)16(9(2)19)17-13(20)7-12(14(17)21)10-4-3-5-11(15)6-10/h3-6,12H,7H2,1-2H3 |
InChI-Schlüssel |
GVDTXOZLKUVODO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C(=O)C)N1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




